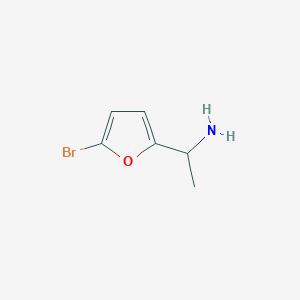

1-(5-Bromofuran-2-yl)ethan-1-amine

Description

Contextualization within Furan (B31954) Chemistry and Halogenated Heterocycles

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental scaffold in a vast array of natural products and synthetic compounds. nih.govksu.edu.sa The furan ring system is a key component in numerous molecules with notable biological activities, including cardiovascular and anti-inflammatory effects. nih.govresearchgate.net The introduction of a halogen, in this case, bromine, to the furan ring creates a halogenated heterocycle. Halogenation of furans can be a delicate process, as they are prone to strong reactions with halogens like bromine and chlorine at room temperature, often leading to polyhalogenated products. pharmaguideline.com To achieve mono-halogenation, milder conditions are necessary. pharmaguideline.com The presence of the bromine atom at the 5-position of the furan ring in 1-(5-Bromofuran-2-yl)ethan-1-amine is significant. Halogenated furans are more reactive towards nucleophiles than their non-halogenated counterparts, especially when electron-withdrawing groups are also present. pharmaguideline.com This enhanced reactivity makes them valuable intermediates in organic synthesis.

The aromaticity of furan is less pronounced than that of benzene, which influences its reactivity. ksu.edu.samatanginicollege.ac.in This reduced aromaticity means that furan can more readily undergo addition reactions compared to substitution reactions. matanginicollege.ac.in The electronegativity of the oxygen atom in the furan ring also plays a role in its chemical behavior. ksu.edu.sa

Overview of Amine Functionality in Organic Chemistry

Amines are organic compounds characterized by a basic nitrogen atom with a lone pair of electrons, derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. chemistrytalk.orgbyjus.com This lone pair of electrons makes amines nucleophilic and basic. universalclass.com Amines are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. wikipedia.orgnumberanalytics.com this compound is a primary amine, as the nitrogen atom is bonded to one organic group (the (5-bromofuran-2-yl)ethyl group) and two hydrogen atoms. chemistrytalk.org

The amine functional group is a cornerstone of organic and medicinal chemistry. It is estimated that approximately 40% of all drugs contain an amine group. chemistrytalk.org For instance, morphine contains a tertiary amine, and many neurotransmitters like serotonin (B10506) and dopamine (B1211576) are also amines. byjus.comnumberanalytics.com The ability of amines to form hydrogen bonds influences their physical properties, such as boiling point and solubility. universalclass.comnumberanalytics.com Their basicity allows them to react with acids to form ammonium (B1175870) salts, which have various industrial applications. byjus.comwikipedia.org

Rationale for Academic Investigation of this compound

The academic investigation of this compound is propelled by the potential for this compound to serve as a versatile building block in the synthesis of more complex molecules. The combination of the reactive bromofuran ring and the nucleophilic amine group within the same molecule offers a rich platform for a variety of chemical transformations.

The bromine atom can participate in cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The primary amine group can undergo a wide range of reactions, including acylation, alkylation, and the formation of imines and amides. wikipedia.orgnumberanalytics.com This dual reactivity makes the compound a valuable intermediate for creating libraries of novel compounds for biological screening. For example, derivatives of similar benzofuran (B130515) structures have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. nih.govmdpi.com

Scope and Objectives of Research on this Compound Class

Research on this compound and related compounds generally focuses on several key objectives:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the target compound and its derivatives. This includes the characterization of these new chemical entities using various analytical techniques.

Exploration of Reactivity: Investigating the chemical reactivity of the bromofuran and amine functionalities to understand the scope and limitations of their transformations. This could involve studying their participation in various named reactions and their compatibility with different reagents and reaction conditions.

Medicinal Chemistry Applications: Utilizing the compound as a scaffold to design and synthesize novel molecules with potential therapeutic applications. Given the prevalence of furan and amine moieties in biologically active compounds, there is significant interest in exploring the pharmacological properties of new derivatives. nih.govresearchgate.net This includes screening for activities such as anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov

Materials Science: Exploring the potential of these compounds as monomers or precursors for the synthesis of new polymers or functional materials. The specific properties of the bromofuran-amine structure could lead to materials with unique electronic or optical properties.

In essence, the study of this compound is a gateway to a broader investigation of the chemical space occupied by functionalized furan derivatives, with the ultimate goal of discovering new molecules with valuable properties and applications.

Structure

3D Structure

Properties

Molecular Formula |

C6H8BrNO |

|---|---|

Molecular Weight |

190.04 g/mol |

IUPAC Name |

1-(5-bromofuran-2-yl)ethanamine |

InChI |

InChI=1S/C6H8BrNO/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3 |

InChI Key |

OCIQPHWLYHBYNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(O1)Br)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 1 5 Bromofuran 2 Yl Ethan 1 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group in 1-(5-bromofuran-2-yl)ethan-1-amine is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the primary amine makes it readily susceptible to acylation and sulfonylation.

Acylation: this compound is expected to react with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. jove.comchemrevise.orgsimply.science These reactions typically proceed under basic conditions or with the use of a second equivalent of the amine to neutralize the acidic byproduct. jove.com The resulting N-acylated derivatives are generally stable compounds. The acylation of primary amines is a common strategy in organic synthesis to introduce a variety of functional groups and to modify the chemical properties of the parent amine. researchgate.net

Sulfonylation: Similarly, sulfonylation of the primary amine can be achieved by reaction with sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, to yield sulfonamides. cbijournal.comresearchgate.net Sulfonamides are a significant class of compounds with a wide range of applications. The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a well-established and efficient process. cbijournal.com

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(1-(5-Bromofuran-2-yl)ethyl)acetamide |

| This compound | Acetic anhydride | N-(1-(5-Bromofuran-2-yl)ethyl)acetamide |

| This compound | Benzoyl chloride | N-(1-(5-Bromofuran-2-yl)ethyl)benzamide |

| This compound | Benzenesulfonyl chloride | N-(1-(5-Bromofuran-2-yl)ethyl)benzenesulfonamide |

| This compound | p-Toluenesulfonyl chloride | N-(1-(5-Bromofuran-2-yl)ethyl)-4-methylbenzenesulfonamide |

Alkylation and Arylation Reactions

Alkylation: The primary amine of this compound can undergo N-alkylation with alkyl halides. However, this reaction is often challenging to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. rsc.org More controlled mono-alkylation can be achieved using methods such as reductive amination or through catalytic processes like the borrowing hydrogen strategy, which utilizes alcohols as alkylating agents in the presence of a suitable metal catalyst. nih.gov

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through modern cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between aryl halides (or triflates) and amines. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org Another important method is the Ullmann condensation, which uses a copper catalyst to promote the coupling of aryl halides with amines, although it often requires higher temperatures than the Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org These reactions would allow for the synthesis of N-aryl derivatives of this compound.

Table 2: Representative Alkylation and Arylation Reactions

| Reactant | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Methyl iodide | Base | N-methyl-1-(5-bromofuran-2-yl)ethan-1-amine (potential for over-alkylation) |

| This compound | Benzyl alcohol | Ru or Ir complex (Borrowing Hydrogen) | N-benzyl-1-(5-bromofuran-2-yl)ethan-1-amine |

| This compound | Bromobenzene | Pd catalyst, phosphine (B1218219) ligand, base (Buchwald-Hartwig) | N-phenyl-1-(5-bromofuran-2-yl)ethan-1-amine |

| This compound | Iodobenzene | Cu catalyst, base (Ullmann Condensation) | N-phenyl-1-(5-bromofuran-2-yl)ethan-1-amine |

Condensation and Imine/Enamine Formation

The primary amine of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. nih.govresearchgate.net This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. Furan-containing amines, such as furfurylamine, are known to undergo this type of condensation reaction. mdpi.comusda.gov The resulting imines are versatile intermediates that can be further modified, for example, through reduction to form secondary amines.

Table 3: Representative Imine Formation Reactions

| Reactant | Carbonyl Compound | Product (Imine) |

|---|---|---|

| This compound | Benzaldehyde | (E)-N-(1-(5-bromofuran-2-yl)ethyl)-1-phenylmethanimine |

| This compound | Acetone | N-(1-(5-bromofuran-2-yl)ethyl)propan-2-imine |

| This compound | Cyclohexanone | N-(1-(5-bromofuran-2-yl)ethyl)cyclohexan-1-imine |

| This compound | 4-Methoxybenzaldehyde | (E)-N-(1-(5-bromofuran-2-yl)ethyl)-1-(4-methoxyphenyl)methanimine |

Transformations at the Furan (B31954) Ring System

The furan ring in this compound is also a site for chemical modification, primarily through electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Patterns

The furan ring is an electron-rich aromatic system and is highly reactive towards electrophilic aromatic substitution (EAS). pearson.com Substitution typically occurs at the 2- and 5-positions. In this compound, the 5-position is occupied by a bromine atom. The directing effect of the substituents at the 2- and 5-positions will determine the regioselectivity of further substitution. The 1-aminoethyl group at the 2-position is an activating, ortho-para director, while the bromine at the 5-position is a deactivating, ortho-para director. libretexts.orgunizin.org Considering the high reactivity of the furan ring, electrophilic substitution is expected to occur at the vacant 3- or 4-positions. The combined electronic effects of the existing substituents would need to be considered to predict the major product.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen atom (e.g., bromine or chlorine) onto the furan ring.

Nitration: Introduction of a nitro group (-NO2).

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O).

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reactant | Reagent | Electrophile | Potential Product(s) |

|---|---|---|---|

| This compound | Br2 | Br+ | 1-(3,5-Dibromofuran-2-yl)ethan-1-amine or 1-(4,5-Dibromofuran-2-yl)ethan-1-amine |

| This compound | HNO3/H2SO4 | NO2+ | 1-(5-Bromo-3-nitrofuran-2-yl)ethan-1-amine or 1-(5-Bromo-4-nitrofuran-2-yl)ethan-1-amine |

| This compound | Acetyl chloride/AlCl3 | CH3CO+ | 1-(4-Acetyl-5-bromofuran-2-yl)ethan-1-amine or 1-(3-Acetyl-5-bromofuran-2-yl)ethan-1-amine |

Nucleophilic Aromatic Substitution at the C-Br Bond

Nucleophilic aromatic substitution (SNAr) on an electron-rich ring like furan is generally difficult unless the ring is activated by strong electron-withdrawing groups. youtube.comlibretexts.org The 1-aminoethyl group is an activating group, which would further disfavor a classical SNAr mechanism.

However, the bromine atom at the 5-position can potentially be replaced by a nucleophile through transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation , which utilizes a copper catalyst, is a classic method for the substitution of aryl halides with nucleophiles such as amines, alcohols, and thiols. wikipedia.orgorganic-chemistry.orgnih.gov More modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , could also be employed to replace the bromine with another amine, leading to the formation of a diamine derivative. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org These catalytic methods provide a viable route for the functionalization of the C-Br bond in this compound.

Table 5: Potential Nucleophilic Aromatic Substitution Reactions at the C-Br Bond

| Reactant | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Aniline | Cu catalyst, base (Ullmann Condensation) | 1-(5-(Phenylamino)furan-2-yl)ethan-1-amine |

| This compound | Pyrrolidine | Pd catalyst, phosphine ligand, base (Buchwald-Hartwig) | 1-(5-(Pyrrolidin-1-yl)furan-2-yl)ethan-1-amine |

| This compound | Sodium methoxide | Cu catalyst (Ullmann Ether Synthesis) | 1-(5-Methoxyfuran-2-yl)ethan-1-amine |

| This compound | Phenylboronic acid | Pd catalyst, base (Suzuki Coupling) | 1-(5-Phenylfuran-2-yl)ethan-1-amine |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Scaffolding

Role as a Versatile Building Block in Complex Molecule Synthesis

In organic synthesis, building blocks are foundational molecules that can be intricately assembled to construct more complex chemical structures. mdpi.com 1-(5-Bromofuran-2-yl)ethan-1-amine exemplifies such a component, offering multiple reactive sites for chemical modification. The furan (B31954) ring, the bromine atom, and the primary amine each provide distinct opportunities for bond formation, making it a highly adaptable precursor for a wide array of organic compounds. bldpharm.com

A notable application of this furan-amine structure is in multicomponent reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. mdpi.com A bioinspired, one-pot "Furan-Thiol-Amine" (FuTine) reaction demonstrates the utility of the furan and amine functionalities. nih.gov In this process, an oxidized furan acts as an electrophile that first reacts with a thiol and then an amine to chemoselectively generate stable N-pyrrole heterocycles under mild, physiological conditions. nih.govresearchgate.net This reaction highlights how the furan-amine core can be used to link different molecular fragments, underscoring its role as a versatile building block. nih.gov The reaction is compatible with diverse functional groups, allowing for the creation of a broad chemical space from simple starting materials. researchgate.net

The versatility of the furan-thiol-amine reaction is demonstrated by its compatibility with various functionalized starting materials, as shown in the table below.

Table 1: Substrate Scope in the Furan-Thiol-Amine Multicomponent Reaction

| Furan Derivative | Thiol | Amine | Resulting N-Pyrrole Product |

|---|---|---|---|

| Furfuryl alcohol | Cysteine | Glycine | Functionalized N-pyrrole |

| 2-Furaldehyde | 3-Mercaptopropionic acid | Aniline | Functionalized N-pyrrole |

| Furan | Glutathione | Lysine | Functionalized N-pyrrole |

| 2-Acetylfuran | Benzyl mercaptan | Benzylamine | Functionalized N-pyrrole |

This table illustrates the diverse range of reactants compatible with the furan-thiol-amine multicomponent reaction, leading to various substituted N-pyrrole products. Data is representative of the types of transformations possible. nih.govresearchgate.net

Furthermore, the principle of using furan-containing structures in complex, one-pot syntheses has been extended to five-component reactions to create highly substituted tetrazole-benzofuran hybrids. rsc.org Such strategies, which efficiently build molecular complexity, rely on the inherent reactivity of building blocks like this compound.

Precursor for Novel Heterocyclic Ring Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of medicinal chemistry. The this compound scaffold is an excellent starting point for the synthesis of new and complex heterocyclic systems. The existing furan ring can be elaborated upon, or it can serve as a diene in cycloaddition reactions, while the amine group is a key nucleophile for constructing adjacent or fused rings. airo.co.inuomustansiriyah.edu.iq

Research has demonstrated the conversion of bromofuran derivatives into more complex fused heterocyclic systems. For instance, 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol, a related structure, has been synthesized and subsequently alkylated with various halogen-containing compounds to produce a series of new triazole derivatives. researchgate.netmdpi.com This showcases how the bromofuran moiety can be incorporated into a triazole system, which can then be further functionalized.

Another significant application is the synthesis of furan-thiazole Schiff base hybrids. In one study, a series of these hybrids were synthesized, including 1-{2-[N-2-(5-Bromofuran-2-ylmethylidene)hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one. plos.org This compound was produced with a high yield (92%) and characterized spectroscopically. plos.org The synthesis demonstrates a clear pathway from a bromofuran precursor to a more complex molecule containing both furan and thiazole rings, which are important pharmacophores. plos.orgresearchgate.net

Table 2: Synthesis of Heterocyclic Systems from Bromofuran Precursors

| Precursor | Reagents | Resulting Heterocyclic System | Key Reaction Type |

|---|---|---|---|

| 5-(5-bromofuran-2-yl)-...-1,2,4-triazole-3-thiol | Bromoacetone, Chloroacetic acid | Substituted Thiazolo[3,2-b] mdpi.comuomustansiriyah.edu.iqfrontiersin.orgtriazoles | Nucleophilic Substitution / Cyclization |

| 2-(5-Bromofuran-2-yl)...hydrazide | Substituted Aldehydes | Furan-Thiazole Schiff Bases | Condensation / Schiff Base Formation |

| 3-Nitrobenzo[b]thiophene | Amines, Aromatic enols | Naphthodihydrofurans | Ring-opening / Cyclization |

This table summarizes synthetic routes where bromofuran-containing molecules serve as precursors to more complex, often fused, heterocyclic structures. researchgate.netplos.orgnih.gov

These examples underscore the role of the bromofuran core as a foundational element for accessing novel chemical architectures through reactions like cyclization, condensation, and ring-closing metathesis. airo.co.in

Development of Ligands and Catalysts Based on the Furan-Amine Scaffold

The furan-amine scaffold present in this compound possesses intrinsic properties that make it an attractive candidate for the design of ligands used in catalysis. The oxygen atom of the furan ring and the nitrogen atom of the amine group can act as Lewis basic sites, allowing them to coordinate with metal centers. This bidentate chelation potential can stabilize metal catalysts, influencing their reactivity, selectivity, and stability. researchgate.net

The development of new catalysts often involves designing complexes with intricate ligands to achieve high selectivity. researchgate.net While specific catalytic applications of this compound are not extensively documented, the broader class of furan-based amines is recognized for its potential in catalysis. For example, furan-based amines like furfurylamine are synthesized using heterogeneous catalysts and are themselves used in the manufacture of various chemical products. researchgate.net

The principles of catalyst design suggest that modifications to the ligand environment can significantly boost catalytic activity. researchgate.net The furan-amine scaffold offers several points for such modification:

Steric Hindrance : Altering substituents on the furan ring or the amine can create a specific steric environment around a coordinated metal, which can be crucial for achieving high enantioselectivity in asymmetric catalysis.

Electronic Properties : The bromine atom on the furan ring is an electron-withdrawing group, which modifies the electron density on the oxygen atom. This electronic tuning can affect the binding affinity of the ligand to a metal and the subsequent reactivity of the catalytic complex.

Scaffold Rigidity : The furan ring provides a relatively rigid backbone, which can help in pre-organizing the coordinating atoms (N and O) for effective metal binding.

While furan derivatives are often the products of catalytic upgrading of biomass, the use of functionalized furans as ligands in metal-catalyzed reactions represents a growing area of interest. frontiersin.orghud.ac.ukmdpi.com The combination of a soft nitrogen donor and a harder oxygen donor in the furan-amine scaffold makes it suitable for coordinating with a variety of transition metals, including non-noble metals like iron, copper, and nickel, which are increasingly used for sustainable catalysis. frontiersin.org

Scaffold Engineering for Targeted Molecular Design

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. Scaffold engineering is the rational design and modification of this core to optimize biological activity and pharmacokinetic properties. mdpi.com The this compound structure is an excellent candidate for scaffold-based drug design due to its multiple, chemically distinct modification points. researchgate.net

The design of privileged structures—scaffolds that can bind to multiple biological targets—is a key strategy in drug discovery. researchgate.nettudublin.ie The benzofuran (B130515) scaffold, a close relative of furan, is found in many biologically active compounds and has been successfully used to design novel therapeutics. tudublin.iemdpi.com Recently, a novel class of SHP2 allosteric inhibitors with a furanyl amide-based scaffold was designed, demonstrating potent antitumor activity. nih.gov This work exemplifies how a furan core can be engineered to produce highly specific and effective therapeutic agents.

Scaffold engineering of this compound could involve several strategies:

Substitution at the Bromine Position : The bromine atom can be replaced with various other groups using cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl moieties to explore interactions with specific binding pockets in a biological target.

Derivatization of the Ethyl Side Chain : The methyl group on the side chain can be modified to change the steric profile of the molecule.

This systematic modification allows for the creation of a chemical library based on a single core scaffold, which can then be screened for biological activity. This approach, known as biology-oriented synthesis, is inspired by the structural diversity of natural products and has proven effective in identifying novel bioactive small molecules. nih.govnih.gov

Table 3: Strategies for Scaffold Engineering of this compound

| Modification Site | Type of Reaction | Potential New Functionality | Goal of Modification |

|---|---|---|---|

| C5-Position (Br) | Suzuki Coupling | Aryl or Heteroaryl Groups | Explore new hydrophobic interactions; Modulate electronics |

| C5-Position (Br) | Sonogashira Coupling | Alkynyl Groups | Introduce rigidity; Act as a linker |

| Amine Group | Acylation / Amide Formation | Amides, Carbamates | Alter H-bonding; Improve metabolic stability |

| Amine Group | Reductive Amination | Secondary/Tertiary Amines | Modify basicity and solubility |

| Ethyl Side Chain | Functional Group Interconversion | Hydroxyl, Cyano groups | Introduce new polar interactions |

This table outlines potential chemical modifications to the this compound scaffold for the purpose of targeted molecular design in drug discovery.

By employing such scaffold engineering strategies, the this compound core can be systematically optimized to develop new ligands, probes, or drug candidates with tailored properties. mdpi.com

Future Research Trajectories and Challenges

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research will likely focus on developing more efficient, stereoselective, and environmentally benign methods for synthesizing 1-(5-Bromofuran-2-yl)ethan-1-amine and its derivatives. A primary challenge lies in achieving high enantiomeric purity in a cost-effective manner.

Key research directions include:

Asymmetric Hydrogenation : The asymmetric hydrogenation of corresponding imines is a direct route to chiral amines. acs.orgnih.gov Future work could explore novel iridium or rhodium catalysts with advanced chiral ligands to improve enantioselectivity for furan-containing imines. acs.org

Biocatalysis : Employing enzymes, such as transaminases, could offer a highly selective and sustainable route to the desired enantiomer under mild reaction conditions.

Green Chemistry Approaches : A significant push towards sustainability in chemical synthesis necessitates the use of renewable starting materials. rsc.orgmdpi.com Research into synthesizing the furan (B31954) core from biomass-derived platform chemicals like furfural (B47365) is a promising avenue. nih.govresearchgate.net This aligns with the broader goal of reducing reliance on petrochemical feedstocks and minimizing waste. mdpi.comrsc.org Challenges remain in integrating biomass conversion with the subsequent, often complex, steps of halogenation and amination. frontiersin.org

| Methodology | Potential Advantages | Research Challenges |

|---|---|---|

| Asymmetric Hydrogenation | High efficiency, direct route. acs.org | Cost of noble metal catalysts, development of highly selective ligands for furan substrates. |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild conditions, environmentally friendly. | Enzyme stability, substrate scope, and process optimization. |

| Synthesis from Biomass | Sustainable, utilizes renewable feedstocks. rsc.org | Multi-step processes, catalyst stability, and purification challenges. mdpi.comfrontiersin.org |

Advanced Spectroscopic Characterization (e.g., Solid-State NMR, Chiroptical Spectroscopy)

While standard spectroscopic methods provide basic structural confirmation, advanced techniques are necessary to fully understand the three-dimensional structure, conformation, and intermolecular interactions of this compound.

Chiroptical Spectroscopy : Techniques like Electronic Circular Dichroism (ECD) are crucial for the unambiguous assignment of the absolute configuration of the chiral center. nih.govsaschirality.org Future studies could involve comparing experimental ECD spectra with quantum chemical calculations to confirm the (R) or (S) configuration. nih.govcas.cz The use of chiroptical probes, which are achiral chromophores that produce a signal upon binding to the chiral analyte, could also be a powerful tool for stereochemical analysis. nih.govrsc.org This is particularly useful for molecules that may not have a strong intrinsic CD signal. nih.gov High-throughput screening methods that utilize circular dichroism have been developed to rapidly determine the enantiomeric excess of chiral amines. nih.gov

Solid-State NMR (ssNMR) : For studying the compound in its solid form or when incorporated into materials, ssNMR is indispensable. bruker.com This technique can provide detailed insights into the local environment of atomic nuclei, revealing information about crystal packing, polymorphism, and the structure of amorphous domains. bruker.comnih.gov Future research could use ssNMR to characterize polymers or functional materials derived from this amine, elucidating how the molecule is integrated and how it influences the material's bulk properties. nih.gov

Expansion of Computational Modeling to Predictive Design

Computational modeling is poised to transition from a tool for explaining observations to a predictive engine for designing new molecules and materials. For this compound, this presents a significant opportunity.

Predictive Formulation Design : Computational tools can predict key physicochemical properties such as solubility, stability, and interaction with excipients. nih.govsrce.hr This is vital for designing formulations, for example, in drug delivery systems. Models like Quantitative Structure-Activity Relationship (QSAR) can be developed to correlate the structural features of new derivatives with their activity, guiding the synthesis of more potent compounds. nih.gov

Reaction Modeling : Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the feasibility of new chemical transformations, and understand the origins of stereoselectivity. researchgate.netacs.org This predictive power can save significant experimental effort by prioritizing promising synthetic routes.

Materials Design : Molecular dynamics simulations can predict how the molecule will behave when incorporated into a polymer matrix or self-assembles to form a supramolecular structure. This can guide the development of new functional materials with tailored electronic or optical properties.

Diversification of Chemical Transformations and Reaction Discovery

The amine, bromo, and furan moieties of the title compound are all reactive functional groups, offering a rich platform for discovering new chemical reactions and synthesizing a diverse library of derivatives.

Future research should explore:

Cross-Coupling Reactions : The bromine atom on the furan ring is a prime handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to modulate the molecule's electronic and steric properties.

N-Functionalization : The primary amine can be readily derivatized to form amides, sulfonamides, imines, and secondary or tertiary amines, each offering different chemical properties and biological activities.

Furan Ring Chemistry : The furan ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions, or be subject to ring-opening transformations, leading to completely different acyclic scaffolds. rsc.org

Development of Functional Materials and Niche Applications

The unique combination of functionalities in this compound makes it an attractive building block for novel functional materials.

Conducting Polymers : Furan-containing polymers are known for their semiconducting properties. nih.gov By polymerizing derivatives of this compound, it may be possible to create new materials for applications in organic electronics, such as organic photovoltaics (OSCs) or organic light-emitting diodes (OLEDs). The chirality of the monomer could induce helical structures in the polymer, potentially leading to materials with interesting chiroptical properties.

Bio-based Resins and Polymers : Furan derivatives are increasingly being used as bio-based alternatives to petroleum-derived monomers for materials like polyesters, polyamides, and epoxy resins. researchgate.netrsc.orgacs.org The amine functionality of the title compound makes it a suitable candidate for a curing agent or a monomer in the synthesis of new bio-based polymers.

Chiral Stationary Phases : The chiral nature of the molecule makes it a candidate for use in chromatography. By grafting it onto a solid support like silica, it could be developed into a chiral stationary phase (CSP) for the enantioselective separation of other chiral compounds.

| Application Area | Relevant Molecular Features | Future Research Goal |

|---|---|---|

| Organic Electronics | Furan ring (semiconducting), Chirality (supramolecular ordering). nih.gov | Synthesis of chiral polymers for photovoltaic applications. |

| Bio-based Polymers | Furan ring (biomass-derived), Amine group (monomer/curing agent). acs.org | Development of new sustainable polyesters, polyamides, or epoxy resins. |

| Enantioselective Separations | Chiral center. | Creation of novel chiral stationary phases for HPLC. |

Deeper Mechanistic Biological Insights and Target Identification

Furan-containing molecules are known to possess a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netmdpi.comresearchgate.net A significant future challenge is to move beyond preliminary screening and uncover the specific molecular mechanisms of action.

Target Identification : A critical area of research will be to identify the specific protein or nucleic acid targets with which this compound and its active derivatives interact. Studies on other furan compounds have implicated mitochondrial energy production and redox regulation as potential targets. nih.govoup.com Techniques such as chemical proteomics and thermal shift assays can be employed to pull down binding partners from cell lysates.

Mechanism of Action Studies : Once a target is identified, detailed biochemical and cell-based assays are needed to understand how the compound modulates the target's function. For instance, if a derivative shows anticancer activity, it is important to determine if it induces apoptosis, causes cell cycle arrest, or inhibits key signaling pathways. nih.gov For example, some furan derivatives have been shown to inhibit tubulin polymerization. nih.gov

Structure-Activity Relationship (SAR) : By synthesizing and testing a library of derivatives, as discussed in section 8.4, a detailed SAR can be established. This will provide crucial insights into which functional groups are essential for activity and which can be modified to improve potency and selectivity, guiding the design of next-generation therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.